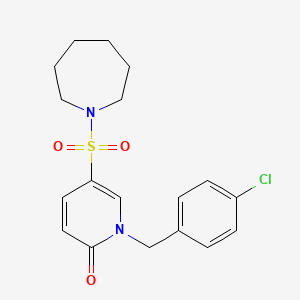![molecular formula C24H16FN3O3 B2842128 2-(4-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one CAS No. 1326859-91-9](/img/structure/B2842128.png)
2-(4-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C24H16FN3O3 and its molecular weight is 413.408. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have been actively engaged in synthesizing novel derivatives of the compound, exploring their biological activities. For instance, the study by Sirgamalla and Boda (2019) describes the synthesis of derivatives aimed at evaluating their antibacterial and antifungal activities against common pathogens such as Staphylococcus aureus and Candida albicans. These compounds have shown promising results, indicating their potential as therapeutic agents (Sirgamalla & Boda, 2019).
Antitumor Agents
Another significant area of application is in the development of antitumor agents. Li-Chen Chou et al. (2010) conducted research on derivatives for cytotoxic activity against tumor cell lines, discovering compounds with significant inhibitory activity. This highlights the compound's potential in cancer therapy, especially considering the selective inhibition of cancer cell lines, providing a basis for further preclinical studies (Li-Chen Chou et al., 2010).
Antimicrobial Studies
The antimicrobial properties of fluoroquinolone-based derivatives, as studied by Patel and Patel (2010), reveal the scope of these compounds in treating infections. Their research into the antimicrobial efficacy further supports the compound's relevance in developing new antibacterial and antifungal therapies (N. Patel & S. D. Patel, 2010).
Material Science Applications
Beyond biomedical applications, the compound's derivatives exhibit potential in material science. For example, the photoluminescent properties of certain derivatives, as explored by Wang et al. (2021), open avenues for their use in organic light-emitting diode (OLED) technology and other luminescent applications (Wang et al., 2021).
Antiviral Research
The compound's derivatives have also been investigated for their antiviral properties, particularly against dengue virus, as reported by Lee et al. (2017). This research contributes to the ongoing search for effective antiviral agents, demonstrating the compound's versatility and potential in addressing viral diseases (Lee et al., 2017).
properties
IUPAC Name |
2-(4-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3O3/c1-30-21-9-5-4-8-19(21)22-26-23(31-27-22)20-14-28(16-12-10-15(25)11-13-16)24(29)18-7-3-2-6-17(18)20/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOWAKKBPCZEBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2842045.png)
![2-{[2-(8-Bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)ethyl]sulfanyl}-N-phenylacetamide](/img/structure/B2842047.png)
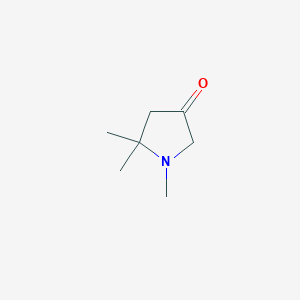

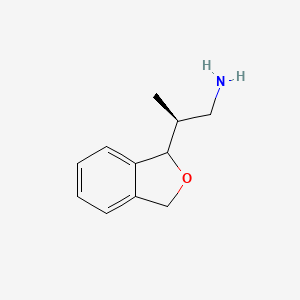
![6-(2,5-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2842055.png)

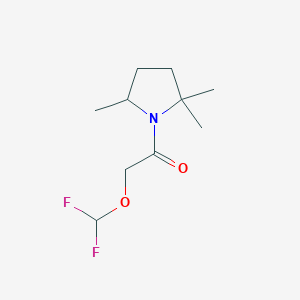
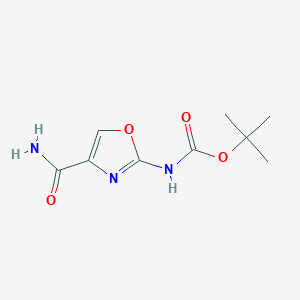
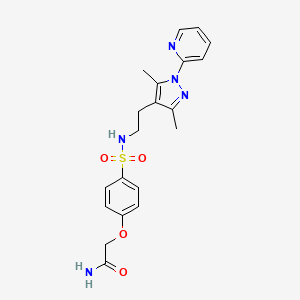
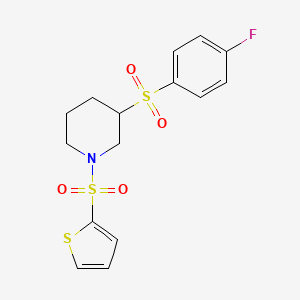
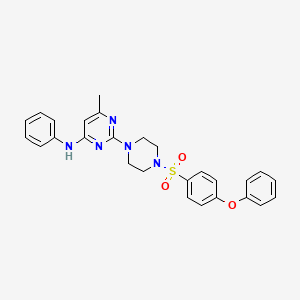
![2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2842065.png)
